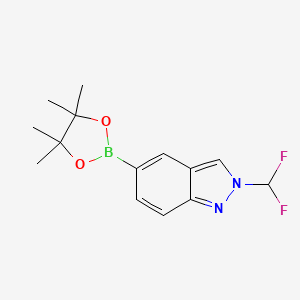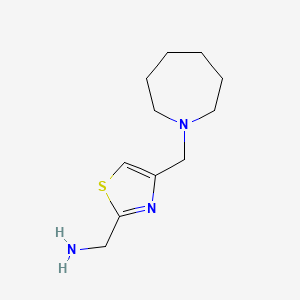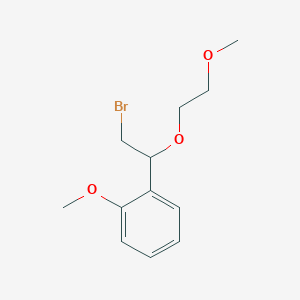
4-Methoxy-2-(trifluoroacetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(trifluoroacetamido)benzoic acid is an organic compound with the molecular formula C10H8F3NO4 It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 4-position and a trifluoroacetamido group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoroacetamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Introduction of Trifluoroacetamido Group: The trifluoroacetamido group is introduced through a reaction with trifluoroacetic anhydride and ammonia or an amine under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The trifluoroacetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Products include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Products include 4-methoxy-2-aminobenzoic acid.
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2-(trifluoroacetamido)benzoic acid.
Applications De Recherche Scientifique
4-Methoxy-2-(trifluoroacetamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetamido group.
4-Methoxybenzoic acid: Lacks the trifluoroacetamido group, resulting in different chemical properties and reactivity.
2-(Trifluoroacetamido)benzoic acid: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Methoxy-2-(trifluoroacetamido)benzoic acid is unique due to the presence of both methoxy and trifluoroacetamido groups, which confer distinct chemical properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H8F3NO4 |
|---|---|
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
4-methoxy-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H8F3NO4/c1-18-5-2-3-6(8(15)16)7(4-5)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) |
Clé InChI |
WBSBEWGXXHCZHT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)


![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
